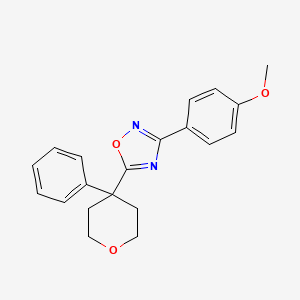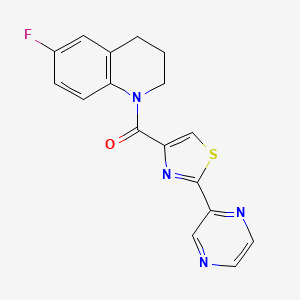![molecular formula C19H24N2O2 B7574091 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is a chemical compound with potential applications in scientific research. The compound is also known as JNJ-40411813 and belongs to the class of cyclohexanolamines. It has been the subject of several studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is not fully understood. However, it has been shown to act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to have activity against certain proteins involved in the development of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol have been studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol in lab experiments include its potential as a tool for studying cancer cell growth and proliferation, as well as its potential as a treatment for neurological disorders. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol. These include:
1. Further studies of the compound's mechanism of action, including its interactions with specific enzymes and proteins.
2. Studies aimed at optimizing the synthesis of the compound, in order to improve its solubility and stability.
3. Studies of the compound's potential as a treatment for other types of cancer, as well as other neurological disorders.
4. Studies aimed at developing new analogs of the compound with improved activity and selectivity.
5. Studies of the compound's potential as a tool for studying the role of specific enzymes and proteins in cancer cell growth and proliferation.
In conclusion, 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is a promising chemical compound with potential applications in scientific research. Its mechanism of action and potential therapeutic applications have been the subject of several studies, and there are several potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol typically involves a multi-step process. The starting material is usually 2-bromo-4-(pyridin-2-ylmethoxy)benzaldehyde, which is reacted with cyclohexylamine to form the intermediate product. The intermediate is then reduced using a suitable reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. The compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[4-(pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19-7-2-1-6-18(19)21-13-15-8-10-17(11-9-15)23-14-16-5-3-4-12-20-16/h3-5,8-12,18-19,21-22H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWSMUWMGVLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=C(C=C2)OCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)
![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-Oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7574030.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[3-(2-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574036.png)
![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)
![4-(2-amino-2-oxoethyl)-N-[cyclobutyl-(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B7574051.png)
![4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7574056.png)
![3-[(4-Chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B7574059.png)
![tert-butyl N-[2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-2,3-dimethylbutyl]carbamate](/img/structure/B7574068.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)


![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)